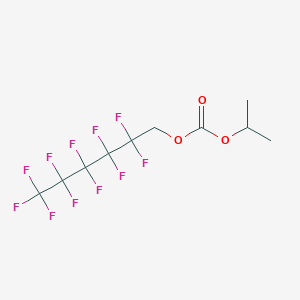

Isopropyl 1H,1H-perfluorohexyl carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F11O3 |

|---|---|

Molecular Weight |

386.16 g/mol |

IUPAC Name |

propan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C10H9F11O3/c1-4(2)24-5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h4H,3H2,1-2H3 |

InChI Key |

PKUGURFWXNXJEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 1h,1h Perfluorohexyl Carbonate and Analogues

Phosgene-Free Synthetic Routes to Fluoroalkyl Carbonates

The extreme toxicity of phosgene (B1210022) (COCl₂) has driven significant research into alternative, safer methods for carbonate synthesis. kobe-u.ac.jp Traditionally, carbonates are produced from the reaction of phosgene with alcohols, a process that poses significant safety and environmental risks. researchgate.net Consequently, the development of phosgene-free routes is a critical goal in green chemistry. These routes include novel photochemical methods and the utilization of carbon dioxide as a C1 building block.

Photo-on-Demand Synthesis for Fluoroalkyl Carbonates

A groundbreaking phosgene-free method is the "photo-on-demand" synthesis developed by researchers at Kobe University. kobe-u.ac.jpkobe-u.ac.jp This technique allows for the safe and efficient synthesis of large quantities of fluoroalkyl carbonates from readily available precursors. kobe-u.ac.jp The process involves dissolving a fluoroalcohol and an organic base in chloroform (B151607), which serves as both the solvent and a key reagent. kobe-u.ac.jporganic-chemistry.org Upon irradiation with ultraviolet light in the presence of oxygen, chloroform is oxidized in situ to generate phosgene, which immediately reacts with the alcohol present in the solution. kobe-u.ac.jpkobe-u.ac.jp

This method effectively contains the highly toxic phosgene, as it is consumed as soon as it is formed, preventing its release. kobe-u.ac.jp The reaction can be performed in a standard batch setup or adapted for continuous production using a flow system, making it scalable for industrial applications. kobe-u.ac.jp A key advantage is the simplicity of product purification; many fluoroalkyl carbonates have low boiling points and are immiscible with water, allowing them to be easily separated by drying, which minimizes by-products. kobe-u.ac.jp

The versatility of this method has been demonstrated through the synthesis of various carbonates and polycarbonates. kobe-u.ac.jpkobe-u.ac.jp By employing an interfacial reaction system—mixing chloroform, an aqueous sodium hydroxide (B78521) solution, and an alcohol—the process can be made more economical, reducing the need for expensive organic bases and simplifying purification. kobe-u.ac.jp

Carbon Dioxide Fixation Approaches for Carbonate Synthesis

Utilizing carbon dioxide (CO₂) as a raw material for chemical synthesis is a highly attractive green chemistry strategy, as it converts a ubiquitous greenhouse gas into value-added products. mdpi.com While the direct synthesis of linear carbonates from CO₂ and alcohols is thermodynamically challenging, several indirect routes have been successfully developed for fluorinated carbonates. researchgate.net

One effective strategy involves the nucleophilic addition of a fluoroalcohol to CO₂. This is followed by a reaction with an appropriate electrophile to yield the desired carbonate. For instance, bis(2,2,2-trifluoroethyl) carbonate has been synthesized in high yields from 2,2,2-trifluoroethanol, CO₂, and 2,2,2-trifluoroethyltriflate. researchgate.netresearchgate.net An alternative pathway involves the reaction of a fluoroalcohol-derived species with a metal carbonate, such as cesium carbonate. researchgate.netresearchgate.net

Another significant area of CO₂ fixation is its reaction with epoxides to produce cyclic carbonates, a process that is 100% atom-efficient. mdpi.comrsc.org While this typically yields cyclic structures, these can be valuable intermediates for further chemical transformations. The efficiency and selectivity of these reactions are highly dependent on the catalyst used, with various homogeneous and heterogeneous systems being developed to control the reaction outcome. rsc.org

Precursor Chemistry and Reaction Pathways for Isopropyl 1H,1H-perfluorohexyl Carbonate Formation

The synthesis of a specific unsymmetrical carbonate like this compound requires precise control over the reaction of two different alcohol precursors, namely isopropanol (B130326) and 1H,1H-perfluorohexan-1-ol, with a carbonyl source.

Utilization of Fluorinated Alcohols and Chloroformates

The classical approach to forming an unsymmetrical carbonate involves the reaction of an alcohol with a chloroformate. For the target molecule, this could be achieved by reacting 1H,1H-perfluorohexan-1-ol with isopropyl chloroformate or, conversely, isopropanol with 1H,1H-perfluorohexyl chloroformate.

A significant advancement in this area is the ability to generate chloroformates in situ without handling phosgene directly. The photo-on-demand method can be adapted for a one-pot synthesis of unsymmetrical carbonates. organic-chemistry.orgnih.gov In this process, a chloroformate is first generated by irradiating a chloroform solution containing one of the parent alcohols (e.g., 1H,1H-perfluorohexan-1-ol). The subsequent addition of the second alcohol (isopropanol) to the reaction mixture leads to the formation of the desired unsymmetrical carbonate. nih.gov This approach avoids the isolation of the chloroformate intermediate, enhancing safety and operational simplicity. organic-chemistry.org

Alternatively, irradiating a chloroform solution containing a mixture of both alcohols and a base can produce a statistical distribution of products, including the two symmetrical carbonates (diisopropyl carbonate and bis(1H,1H-perfluorohexyl) carbonate) and the target unsymmetrical carbonate. acs.org Separation of the desired product would then be required.

Synthesis through Alcohol and Amine Reactions

Transesterification of a readily available carbonate with the desired alcohols presents another viable phosgene-free pathway. Symmetrical bis(polyfluoroalkyl) carbonates can be synthesized via the transesterification of diphenyl carbonate with polyfluoroalkanols, a reaction often promoted by catalysts like titanium(IV) alkoxides. researchgate.net To synthesize this compound, a stepwise transesterification could be envisioned, or a reaction involving a more reactive fluorinated carbonate as an intermediate.

A systematic study on the reactivity of various fluoroalkyl carbonates in substitution reactions with alcohols and amines has shown that they are effective acyl transfer agents. researchgate.netacs.orgnih.gov The reactivity is governed by the electron-withdrawing nature of the fluoroalkyl groups. acs.orgnih.gov For example, bis(2,2,2-trifluoroethyl) carbonate and bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate show significantly higher reactivity than diethyl carbonate and even diphenyl carbonate, a common phosgene substitute. acs.orgnih.gov This high reactivity can be harnessed to synthesize other carbonates via transesterification under relatively mild conditions. The eliminated fluoroalcohol is typically low-boiling and has weak affinity for the organic products, simplifying its removal from the reaction mixture. researchgate.netacs.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of fluoroalkyl carbonates requires careful consideration of reaction parameters, which vary depending on the chosen synthetic route.

For the photo-on-demand synthesis , key variables include the choice of base, reaction temperature, and light intensity. kobe-u.ac.jporganic-chemistry.org The development of an interfacial method using aqueous sodium hydroxide instead of an organic base represents a significant optimization, as it lowers costs and simplifies product purification. kobe-u.ac.jp For one-pot syntheses of unsymmetrical carbonates, the timing of the addition of the second alcohol is a critical parameter to maximize the yield of the desired product. nih.gov

In CO₂ fixation methods , the catalyst is the most crucial factor. The choice of catalyst, along with CO₂ pressure and reaction temperature, dictates the conversion and selectivity. mdpi.com For the synthesis of linear carbonates from CO₂ and alcohols, the use of a dehydration agent can help overcome the equilibrium limitations of the reaction. researchgate.net

For syntheses proceeding via transesterification , optimization focuses on catalyst selection and efficient removal of the alcohol byproduct to drive the reaction to completion. researchgate.net The reactivity of the starting carbonate is also paramount. As shown in the table below, the reactivity of fluoroalkyl carbonates correlates with the properties of the fluoroalkoxy leaving group.

The table below summarizes the findings from a study on the reactivity of various carbonates with n-butylamine, highlighting the enhanced reactivity of fluorinated analogues.

| Entry | Carbonate | Temp (°C) | Time (h) | Conversion (%) | pKa of Leaving Alcohol | Carbonyl IR (cm⁻¹) |

| 1 | Diethyl carbonate | 60 | 24 | 0 | 16.0 | 1746 |

| 2 | Diphenyl carbonate | 60 | 24 | 82 | 10.0 | 1775 |

| 3 | Bis(2,2,2-trifluoroethyl) carbonate | 40 | 24 | 100 | 12.4 | 1785 |

| 4 | Bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate | 20 | 24 | 100 | 9.3 | 1810 |

| Data derived from a systematic investigation of substitution reactions. acs.orgnih.gov |

This data clearly demonstrates that increasing the fluorine substitution on the alkyl group enhances the electrophilicity of the carbonyl carbon (higher IR wavenumber) and improves the stability of the leaving group (lower pKa of the corresponding alcohol), leading to dramatically increased reactivity. acs.orgnih.gov This allows reactions to proceed under much milder conditions, a key goal of process optimization.

Scalability and Industrial Process Development Considerations

The successful transition of synthetic methodologies for this compound and its analogues from laboratory-scale discovery to large-scale industrial production is contingent upon a variety of critical factors. These include the inherent scalability of the chosen synthetic route, the availability and cost of starting materials, the efficiency and safety of the process, and the ability to consistently produce the final product at the desired purity. While specific industrial-scale production data for this compound is not widely published, an analysis of analogous fluorinated carbonates provides significant insights into the challenges and considerations for its industrial process development.

Alternative methods often involve the use of less hazardous and more selective fluorinating agents or a multi-step approach involving chlorination followed by fluorine exchange. google.com For instance, the synthesis of fluoropropylene carbonate can be achieved in a one-pot reaction by reacting a propylene (B89431) carbonate derivative with a fluorinating agent. google.com This method is considered safer and can produce high yields. google.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and various glymes being commonly employed to facilitate the reaction. google.com

The development of an industrial process also necessitates careful consideration of reactor design and materials of construction. The use of corrosive reagents such as hydrofluoric acid (HF), which can be a byproduct of certain fluorination reactions, requires reactors lined with resistant materials. google.com Furthermore, reaction parameters such as temperature, pressure, and stirring rate must be precisely controlled to ensure consistent product quality and to manage the exothermic nature of many fluorination reactions. google.compurkh.com

The table below summarizes various synthetic approaches for analogous fluorinated carbonates, highlighting key parameters relevant to scalability and industrial process development.

| Product | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Yield | Key Considerations for Scalability |

| Fluoropropylene Carbonate | 3-chloropropylene carbonate | Fluorinating agent | Dichloromethane, THF, DMF, etc. | 50 - 150 | High | One-pot synthesis offers process simplification; requires careful temperature control. google.com |

| Fluoroethylene Carbonate | Ethylene (B1197577) Carbonate | Fluorine salt, chlorinating agent, radical initiator | Not specified | Not specified | High | Avoids direct use of toxic fluorine gas; offers high selectivity for mono-substituted product. google.com |

| Propylene Carbonate | Propylene Glycol | Dimethyl Carbonate | Not specified | Not specified | Not specified | Ester exchange method. purkh.com |

| Propylene Carbonate | Propylene Oxide | Carbon Dioxide | Not specified | Not specified | Not specified | Requires a catalyst; reaction is exothermic and involves a volume reduction. purkh.com |

This table is generated based on data from analogous compounds and is intended to illustrate the types of parameters considered in industrial process development.

Ultimately, the successful industrial-scale production of this compound will likely depend on the development of a synthetic route that is not only efficient and high-yielding but also prioritizes safety and environmental sustainability. This may involve the use of novel catalytic systems, greener solvents, and continuous flow manufacturing processes to minimize waste and enhance process control.

Fundamental Reaction Mechanisms and Chemical Reactivity of Perfluorohexyl Carbonates

Mechanistic Studies of Carbonate Cleavage and Formation

The formation of Isopropyl 1H,1H-perfluorohexyl carbonate likely proceeds through standard carbonyldiimidazole (CDI) or phosgene-based routes, where 1H,1H-perfluorohexan-1-ol is reacted with a suitable chloroformate or activated carbonate precursor. The cleavage of the carbonate linkage, conversely, can be initiated through several pathways. Nucleophilic attack at the carbonyl carbon is a primary mechanism, with the ease of cleavage influenced by the strength of the nucleophile and the stability of the leaving groups. The electron-withdrawing perfluorohexyl group makes the carbonyl carbon more electrophilic and susceptible to attack compared to non-fluorinated analogues.

Oxidative Degradation Pathways of Fluorinated Carbonates

The oxidative degradation of fluorinated carbonates, particularly in environmental or advanced oxidation process contexts, is a critical area of study. Due to the high strength of C-F bonds, these compounds are generally resistant to oxidation. However, degradation can be initiated by powerful oxidizing agents like hydroxyl radicals.

Hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of fluorinated compounds. In aqueous systems, •OH can be generated through various advanced oxidation processes. While the perfluorinated chain is relatively inert, the non-fluorinated isopropyl group and the carbonate linkage are more susceptible to attack. The reaction is expected to proceed via hydrogen abstraction from the isopropyl group or addition to the carbonyl group. In carbonate-rich environments, hydroxyl radicals can be converted to carbonate radicals (•CO3-), which are more selective oxidants. nih.govnih.gov

The table below illustrates the relative reactivity of hydroxyl and carbonate radicals with organic compounds, providing context for the potential degradation pathways of this compound.

Interactive Data Table: Reactivity of Oxidizing Radicals| Radical Species | Typical Second-Order Rate Constants (M⁻¹s⁻¹) with Alkanes | Typical Second-Order Rate Constants (M⁻¹s⁻¹) with Aromatics | Notes |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 10⁸ - 10⁹ | 10⁹ - 10¹⁰ | Highly reactive and non-selective |

The cleavage of the C-O bond in the carbonate, potentially following an initial oxidative attack, can lead to the formation of a 1H,1H-perfluorohexyl radical. These perfluoroalkyl radicals are key intermediates in the degradation cascade of many per- and polyfluoroalkyl substances (PFAS). The stability and subsequent reactions of these radicals are crucial in determining the final degradation products. They can undergo further reactions such as elimination or combination, leading to a complex mixture of smaller fluorinated compounds.

Reductive Defluorination Mechanisms in Perfluorinated Systems

Reductive defluorination represents a promising strategy for the remediation of perfluorinated compounds. nih.gov This process involves the addition of electrons to the molecule, leading to the cleavage of the highly stable C-F bonds. nih.govrsc.org

The reductive defluorination of the perfluorohexyl chain in this compound is expected to be a key degradation pathway under reducing conditions. This can be achieved through various methods, including electrochemical reduction, reaction with hydrated electrons, or the use of potent reducing agents. acs.orgyoutube.com The process is initiated by the transfer of an electron to the molecule, forming a radical anion. This radical anion can then undergo dissociation, cleaving a C-F bond to release a fluoride (B91410) ion and a perfluoroalkyl radical. This process can proceed sequentially, leading to the stepwise removal of fluorine atoms from the alkyl chain. acs.orgnih.gov

The following table summarizes key aspects of reductive defluorination of PFAS, which are applicable to the perfluorohexyl moiety of the title compound.

Interactive Data Table: Reductive Defluorination of Perfluorinated Compounds| Parameter | Description | Significance |

|---|---|---|

| Reduction Potential | The tendency of the compound to accept an electron. | Higher reduction potential facilitates the initial electron transfer step. |

| C-F Bond Dissociation Energy | The energy required to break the carbon-fluorine bond. | This high energy barrier is the primary reason for the persistence of these compounds. |

| Stepwise Defluorination | The sequential removal of fluorine atoms from the perfluoroalkyl chain. | Leads to the formation of less fluorinated and potentially more biodegradable intermediates. |

Hydrolytic Stability and Hydrolysis Pathways of this compound

The hydrolytic stability of this compound is a critical parameter determining its environmental persistence and compatibility in aqueous systems. The hydrolysis of the carbonate ester linkage is expected to be the primary abiotic degradation pathway in water. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of 1H,1H-perfluorohexan-1-ol, isopropanol (B130326), and carbon dioxide.

The rate of hydrolysis is significantly influenced by pH. Under neutral conditions, the reaction is likely to be slow. However, under basic conditions, the hydrolysis is expected to be significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion. Conversely, under acidic conditions, the reaction may be catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The strong electron-withdrawing effect of the perfluorohexyl group is anticipated to enhance the rate of hydrolysis compared to non-fluorinated carbonates by making the carbonyl carbon more susceptible to nucleophilic attack.

Reactivity in Specific Organic Transformations

The unique electronic properties conferred by the perfluorohexyl group make these carbonates valuable reagents in a variety of organic transformations. Their enhanced reactivity compared to non-fluorinated analogues opens up new avenues for the synthesis of complex molecules under milder conditions.

Phosgene (B1210022) Substitution Reactions

Perfluoroalkyl carbonates have emerged as highly effective and safer alternatives to the extremely toxic phosgene gas in a range of chemical syntheses, particularly in the formation of carbamates and ureas. researchgate.netkobe-u.ac.jp The reactivity of these carbonates is intrinsically linked to the electron-withdrawing nature of the fluoroalkyl substituents. This electronic pull increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.gov

The general mechanism for the reaction of a perfluorohexyl carbonate, such as this compound, with a primary amine to form a urea (B33335) derivative is a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the corresponding fluoroalcohol.

Mechanism of Urea Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, unstable tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms of the carbonate moiety.

Elimination of Fluoroalcohol: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond of the perfluorohexyloxy group. The 1H,1H-perfluorohexanol acts as a good leaving group due to the stabilizing effect of the electron-withdrawing perfluorohexyl chain on the resulting alkoxide.

Formation of Urea: The final products are the corresponding substituted urea and 1H,1H-perfluorohexanol.

The enhanced reactivity of fluoroalkyl carbonates over their non-fluorinated counterparts, like diethyl carbonate, and even over other phosgene substitutes like diphenyl carbonate, is a significant advantage. nih.gov For instance, diethyl carbonate often shows no reaction with amines under similar conditions where fluoroalkyl carbonates react efficiently. nih.gov The reactivity of various carbonates in substitution reactions has been systematically studied, and the findings are summarized in the table below.

| Carbonate | Relative Reactivity with Primary Amines | By-product |

|---|---|---|

| Diethyl carbonate | Very Low | Ethanol |

| Diphenyl carbonate | Moderate | Phenol |

| Bis(2,2,2-trifluoroethyl) carbonate | High | 2,2,2-Trifluoroethanol |

| Bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate | Very High | 1,1,1,3,3,3-Hexafluoro-2-propanol |

This table illustrates the general trend of increasing reactivity with increasing fluorination of the alkyl groups. The data is based on analogous fluoroalkyl carbonates to infer the reactivity profile of this compound.

The by-products of these reactions, highly fluorinated alcohols, are often easily removed from the reaction mixture due to their low boiling points and reduced affinity for the organic products, simplifying purification processes. nih.gov This clean reaction profile, combined with high yields and the avoidance of toxic reagents and corrosive by-products like HCl (a by-product of phosgene reactions), underscores the value of perfluorohexyl carbonates in green chemistry applications. kobe-u.ac.jp

Functional Group Interconversions Involving the Carbonate Moiety

The carbonate moiety in perfluorohexyl carbonates is a versatile functional group that can undergo various interconversions, primarily through nucleophilic substitution at the carbonyl carbon. These transformations allow for the introduction of a range of functional groups, making these compounds valuable intermediates in organic synthesis.

The most common functional group interconversion is the reaction with nucleophiles such as alcohols and amines, leading to the formation of new carbonates (transesterification) or carbamates, respectively. researchgate.netnih.gov

Reaction with Alcohols (Transesterification):

This compound can react with another alcohol in a transesterification reaction to form a different carbonate. This process is typically catalyzed by an acid or a base. The equilibrium of this reaction can be shifted towards the desired product by using an excess of the reactant alcohol or by removing the by-product (isopropanol or 1H,1H-perfluorohexanol).

Reaction with Amines to Form Carbamates:

Similar to the formation of ureas, primary and secondary amines can react with this compound to yield carbamates. The reaction mechanism is analogous to the one described for urea synthesis, involving a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of either isopropanol or 1H,1H-perfluorohexanol. The choice of which alcohol is eliminated can depend on the reaction conditions and the relative leaving group abilities of the isopropoxy and perfluorohexyloxy groups.

The reactivity of the carbonate moiety is dictated by the electronic nature of its substituents. The electron-withdrawing perfluorohexyl group makes the carbonyl carbon highly electrophilic, facilitating these nucleophilic substitution reactions. The table below summarizes the expected products from the reaction of this compound with different nucleophiles.

| Reactant | Nucleophile | Major Organic Product | By-product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted Urea | 1H,1H-Perfluorohexanol / Isopropanol |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted Urea | 1H,1H-Perfluorohexanol / Isopropanol |

| This compound | Alcohol (R'-OH) | New Carbonate (Transesterification) | Isopropanol / 1H,1H-Perfluorohexanol |

| This compound | Primary Amine (R-NH₂) | Carbamate | Isopropanol / 1H,1H-Perfluorohexanol |

This table provides a predictive overview of the functional group interconversions possible with this compound based on the general reactivity of carbonates.

Applications in Advanced Materials and Specialized Chemical Systems

Role in Electrolyte Formulations for Energy Storage Devices

In the rapidly evolving field of energy storage, particularly in lithium-ion and sodium-ion batteries, the composition of the electrolyte is a critical determinant of performance, longevity, and safety. Fluorinated carbonates, including Isopropyl 1H,1H-perfluorohexyl carbonate, are emerging as crucial additives.

The demand for lighter, longer-lasting, and safer high-voltage lithium-ion batteries has spurred the development of novel electrolyte formulations. halocarbon.com Fluorinated compounds are well-suited for the high redox potential environments found in high-voltage systems due to the inherent thermodynamic stability of the carbon-fluorine bond. halocarbon.com The inclusion of fluorinated additives and co-solvents in the electrolyte is a key strategy to enhance both safety and performance. halocarbon.com

Table 1: Effects of Fluorinated Additives in High-Voltage Lithium-Ion Batteries

| Feature | Benefit of Fluorinated Additives |

|---|---|

| Anodic Stability | Higher stability compared to non-fluorinated counterparts, ideal for >4.2V operation. halocarbon.com |

| Cell Lifetime | Prolonged lifetime through enhanced electrolyte stability. halocarbon.com |

| Safety | Reduced flammability of the electrolyte solution. halocarbon.com |

| Ion Transport | Improved wetting of the separator and enhanced solubility of lithium salts, facilitating efficient ion movement. halocarbon.com |

The formation of a stable protective layer on the surface of the electrodes, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, is fundamental to the health and performance of a lithium-ion battery. halocarbon.comfz-juelich.de Functional additives are a primary method for creating these crucial interphases without causing bulk electrolyte decomposition. fz-juelich.de

Fluorinated additives, such as fluoroethylene carbonate (FEC), play a significant role in forming an effective, dense, and thin protective layer. fz-juelich.detcichemicals.com These additives can modify the solvation structure of the electrolyte and are preferentially reduced at the electrode surface to form a stable and elastic SEI. tcichemicals.com This protective layer is capable of withstanding the mechanical stresses from the expansion and contraction of electrodes during charging and discharging cycles. tcichemicals.com The presence of fluorinated compounds can lead to the formation of an SEI enriched in inorganic components like lithium fluoride (B91410), which is beneficial for stability. researchgate.net The goal is to create a robust interphase that passivates the electrode surface, minimizes side reactions, and reduces impedance over the battery's life. researchgate.net

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion technology due to the abundance and low cost of sodium. pku.edu.cn However, the high chemical activity of sodium presents safety challenges and stability issues. pku.edu.cn Nonflammable, fluorinated carbonate-based electrolytes are being developed to address these concerns. pku.edu.cn

Research has demonstrated that electrolytes with a high fluorine content can induce the formation of a robust, fluorinated CEI on cathode materials like Na2/3Ni1/3Mn2/3O2. researchgate.net This stable interface passivates the cathode surface, suppresses continuous electrolyte decomposition, and leads to remarkably improved rate capability and cycle stability. researchgate.net For example, a nonflammable electrolyte composed of sodium hexafluorophosphate (B91526) (NaPF6) in a mixture of di-(2, 2, 2 trifluoroethyl) carbonate (TFEC) and fluoroethylene carbonate (FEC) showed excellent compatibility with sodium electrodes and significantly improved capacity retention in a Prussian blue cathode compared to conventional carbonate electrolytes. pku.edu.cn The decomposition of fluorinated components like FEC can contribute to a beneficial polycarbonate layer on the cathode surface, enhancing the ionic conductivity of the interphase. pku.edu.cn

Contributions to High-Performance Coatings and Surface Treatments

The unique properties derived from the fluorinated alkyl chain in this compound make it a candidate for creating high-performance surfaces.

While direct research citations for this compound in this specific application are not publicly available, the principles of using fluorinated compounds for surface modification are well-established. The low surface energy of fluorocarbon chains leads to surfaces that are repellent to both water (hydrophobic) and oils (oleophobic). These properties are highly sought after for applications such as self-cleaning coatings, anti-fouling surfaces, and protective layers for sensitive electronics. The structure of this compound, with its significant fluorine content, suggests its potential utility in formulations designed to impart these characteristics to various substrates.

Utilization as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its structure contains multiple reactive sites, allowing it to be used in a variety of chemical transformations. The isopropyl carbonate group can act as a protecting group or be involved in transesterification reactions, while the perfluorohexyl chain can be incorporated to introduce fluorinated segments into larger molecules. This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials where the presence of fluorine can significantly alter the biological activity, stability, and other physicochemical properties of the final product.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Fluoroethylene carbonate | FEC |

| Di-(2, 2, 2 trifluoroethyl) carbonate | TFEC |

| Sodium hexafluorophosphate | NaPF6 |

| Lithium hexafluorophosphate | LiPF6 |

| Ethylene (B1197577) carbonate | EC |

| Propylene (B89431) carbonate | PC |

Precursors for Polyurethane and Other Polymer Production

Recent advancements in polymer chemistry have highlighted the potential of fluorinated carbonates in the synthesis of polyurethanes through non-isocyanate routes. This approach addresses the environmental and safety concerns associated with the use of highly toxic isocyanates. kobe-u.ac.jp

A novel method for polyurethane synthesis involves a two-step process where a fluorinated carbonate is first reacted with a diol to form a polyurethane precursor known as a biscarbonate. kobe-u.ac.jp This intermediate is then polymerized with a diamine to yield the final polyurethane. kobe-u.ac.jp This process allows for the production of high-quality polyurethanes with well-defined structures and molecular weights. kobe-u.ac.jp

Given its structure, this compound can be considered a key starting material in such non-isocyanate polyurethane (NIPU) synthesis pathways. The reactivity of its carbonate group allows it to undergo transesterification with diols to form fluorinated biscarbonates. These biscarbonates, containing the perfluorohexyl group, can then be reacted with various diamines to produce polyurethanes with fluorinated segments. The incorporation of the perfluorohexyl chain is expected to impart desirable properties such as hydrophobicity, oleophobicity, and enhanced chemical resistance to the resulting polymer. researchgate.net

The general scheme for this process can be outlined as follows:

Formation of Fluorinated Biscarbonate: this compound reacts with a diol, leading to the formation of a bis(perfluorohexyl)alkylene dicarbonate (B1257347) and isopropanol (B130326) as a byproduct.

Polycondensation: The resulting fluorinated biscarbonate undergoes polycondensation with a diamine to form the fluorinated polyurethane.

This method provides a versatile and more environmentally benign route to a wide array of polyurethanes, from conventional to specialized fluorinated types. kobe-u.ac.jp

Table 1: Key Reactants in Non-Isocyanate Polyurethane Synthesis

| Reactant Class | Specific Example | Role in Polymerization |

|---|---|---|

| Fluorinated Carbonate | This compound | Precursor for fluorinated biscarbonate |

| Diol | Various aliphatic or aromatic diols | Reacts with fluorinated carbonate |

Synthesis of Functionalized Oligomers and Polymers

The synthesis of functionalized oligomers is a critical aspect of developing advanced materials with tailored properties. Fluorinated oligomers, in particular, are of significant interest due to their unique surface-active properties and chemical stability.

Industrial-scale synthesis of functionalized fluorinated oligomers often involves methods such as the telomerization of fluorinated (meth)acrylates with functional mercaptans or the ring-opening reactions of hexafluoropropylene oxide (HFPO). rsc.org These methods can produce oligomers with a variety of functional end groups like hydroxyl, carboxyl, or amine groups. rsc.org

This compound, with its reactive carbonate group, presents a potential pathway for the synthesis of functionalized oligomers. The carbonate moiety can react with compounds containing active hydrogen atoms, such as alcohols or amines, to introduce the perfluorohexyl group onto an oligomer backbone. This allows for the creation of oligomers with pendant fluoroaliphatic groups, which can then be further reacted or blended with other polymers to modify their surface properties. rsc.org

For instance, a hydroxy-functionalized oligomer could be reacted with this compound to attach the perfluorohexyl carbonate group. Subsequent reactions could then be used to build more complex polymeric structures. This approach offers a route to creating a diverse library of functionalized oligomers with controlled fluorine content, which is crucial for applications in coatings, surfactants, and surface modifiers.

Advanced Industrial Chemical Applications

The unique properties conferred by the fluorine content in molecules like this compound lead to a range of potential advanced industrial applications. Fluorinated organic compounds are known for their use as finishing agents for fabrics, components in fire-extinguishing agents, and additives in electroplating baths and lubricating oils. nih.govresearchgate.net

Partially fluorinated alkyl carbonates have been investigated as excellent co-solvents in electrolytes for rechargeable lithium-ion batteries. techbriefs.comcas.cn Their desirable properties include lower melting points, greater chemical and electrochemical stability, and lower flammability, which contribute to safer and better-performing batteries, especially at low temperatures. techbriefs.comcas.cn While direct research on this compound in this specific application is not widely published, its structural similarities to other fluorinated carbonates suggest its potential in this area.

Furthermore, fluorinated compounds are utilized as specialty solvents and as intermediates in the synthesis of various high-value chemicals, including pharmaceuticals and agricultural products. google.com The combination of the perfluorohexyl tail and the carbonate group in this compound could make it a useful building block in the synthesis of complex fluorinated molecules for these industries. The inertness and specific solvency characteristics of the perfluorohexyl group can be advantageous in various chemical processes. nasa.gov

The presence of the perfluorohexyl group can also lead to applications in the formulation of high-performance coatings and materials for the electronics industry, where properties like low surface energy, hydrophobicity, and oleophobicity are critical. researchgate.netrsc.org

Table 2: Potential Industrial Application Areas for this compound

| Application Area | Potential Function | Key Property Contribution |

|---|---|---|

| Advanced Polymers | Monomer/Precursor | Introduction of fluorine for enhanced properties |

| Electronics | Electrolyte Co-solvent | Improved stability and safety techbriefs.comcas.cn |

| Specialty Chemicals | Synthesis Intermediate | Building block for complex fluorinated molecules google.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For a molecule like Isopropyl 1H,1H-perfluorohexyl carbonate, DFT calculations can elucidate its geometry, stability, and electronic properties, which are governed by its unique combination of a hydrocarbon isopropyl group, a carbonate linker, and a heavily fluorinated hexyl chain.

DFT studies on similar fluorinated carbonates, often explored for their use in high-voltage lithium-ion batteries, consistently show that the degree and position of fluorination significantly alter the molecule's electronic characteristics. researchgate.netmdpi.com Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) or larger to optimize molecular geometries and calculate electronic properties. nih.gov For this compound, the electron-withdrawing nature of the perfluorohexyl group is expected to be the dominant factor influencing its electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

In studies of fluorinated carbonates, fluorination is known to lower both the HOMO and LUMO energy levels. mdpi.com The strong inductive effect of fluorine atoms withdraws electron density from the carbonate backbone, stabilizing the molecule against oxidation. This stabilization is reflected in a lower (more negative) HOMO energy. researchgate.netresearchgate.net Consequently, the HOMO-LUMO gap often increases with fluorination, enhancing electrochemical stability. mdpi.com For this compound, the HOMO is predicted to be localized primarily on the carbonate group's oxygen atoms, while the LUMO would also be centered around the carbonate moiety, influenced by the adjacent perfluorohexyl chain.

Table 1: Predicted Frontier Orbital Energies based on Analogous Fluorinated Carbonates

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dimethyl Carbonate (non-fluorinated ref.) | -7.9 | 1.5 | 9.4 |

| This compound | -8.8 | 0.9 | 9.7 |

Electrostatic potential (ESP) maps are valuable computational tools that visualize the charge distribution across a molecule. These maps illustrate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the ESP map would be expected to show a highly negative potential around the carbonyl oxygen of the carbonate group, indicating its susceptibility to attack by electrophiles or coordination with cations. Conversely, the hydrogen atoms on the isopropyl group would exhibit a moderately positive potential. The most striking feature would be the influence of the perfluorohexyl chain; the fluorine atoms would create a region of negative potential around the chain's exterior while simultaneously inducing a strong positive potential on the adjacent carbon backbone. This distribution of charge is fundamental to understanding intermolecular interactions and the molecule's reactivity. rsc.orgnih.gov

Molecular Dynamics Simulations of Solvation and Interfacial Phenomena

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes like solvation and behavior at interfaces. acs.org For a per- and polyfluoroalkyl substance (PFAS) like this compound, MD simulations are essential for predicting its environmental fate and transport, as these are governed by its interactions with water, organic matter, and mineral surfaces. nih.gov

Classical MD simulations employ force fields (like OPLS-AA for organic molecules and CLAYFF for minerals) to define the interatomic and intermolecular interactions. nih.govresearchgate.net Simulations of analogous PFAS molecules show that their amphiphilic nature—having a polar head group (the carbonate) and a nonpolar/hydrophobic tail (the perfluoroalkyl chain)—drives their behavior. nih.gov In aqueous solutions, these molecules tend to accumulate at interfaces, such as the air-water interface or on the surface of solid particles, which can significantly affect their transport in the environment. acs.org MD simulations can reveal the precise orientation and binding energies of the molecule at these interfaces, driven by a combination of electrostatic interactions, van der Waals forces, and hydrophobic effects. acs.orgresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energy of reactants, products, and the transition states that connect them. For carbonate esters, several reaction mechanisms are possible, including base-catalyzed (BAc2, BAl2) and acid-catalyzed (AAc2, AAl2) hydrolysis or transesterification. nih.gov

The BAc2 mechanism, involving nucleophilic attack at the acyl (carbonyl) carbon, is a common pathway for ester hydrolysis. For this compound, a nucleophile (e.g., hydroxide) would attack the electrophilic carbonyl carbon. The highly electron-withdrawing perfluorohexyl group would make the carbonyl carbon more electrophilic but could also destabilize the formation of a negatively charged intermediate. DFT calculations would be used to map the potential energy surface for this reaction, identifying the structure and energy of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group (either the isopropoxide or the perfluorohexyloxide). Studies on the reaction of organic carbonates with lithium have used DFT to confirm the preference for certain reaction routes, revealing that multiple pathways can be competitive. rsc.org

Structure-Reactivity Relationships from Computational Models

By systematically studying a series of related compounds, computational models can establish clear structure-reactivity relationships. nih.govamanote.com For fluorinated carbonates, a key relationship has been established between the number and location of fluorine atoms and the molecule's oxidative stability. researchgate.net Models demonstrate that fluorination lowers the HOMO energy, which correlates directly with increased resistance to oxidation. researchgate.net

This principle can be applied to this compound. Its structure combines a non-fluorinated alkyl group with a heavily fluorinated one. Computational models would predict its reactivity to be a hybrid of these two influences. The perfluorohexyl group would impart high oxidative stability, while the isopropyl group and the carbonate linkage would remain the most likely sites for nucleophilic or hydrolytic attack. Quantitative structure-activity relationship (QSAR) models, which leverage computational descriptors like orbital energies and charge distributions, can be developed to predict the reactivity of such molecules without the need for extensive experimental testing. nih.govnih.gov These models are foundational to modern chemical risk assessment and material design.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Media

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For Isopropyl 1H,1H-perfluorohexyl carbonate, these mechanisms are critical in determining its environmental persistence.

In aqueous environments, reductive and oxidative processes can play a significant role in the transformation of this compound.

Reductive Decomposition: Studies on analogous fluorinated carbonates, such as fluoroethylene carbonate (FEC), have shown that reductive decomposition is a plausible pathway, particularly in anaerobic or reducing environments. rsc.orgresearchgate.net This process can involve the cleavage of the carbonate ester linkage. For this compound, reduction could potentially lead to the formation of 1H,1H-perfluorohexanol and isopropanol (B130326), along with carbonate or carbon dioxide. The presence of certain minerals, like magnetite and pyrite, in sediments and aquifers has been shown to facilitate the abiotic degradation of other halogenated compounds and could potentially play a role in the reductive decomposition of this fluorinated carbonate. microbe.com

Oxidative Decomposition: Oxidative decomposition in water is often driven by powerful oxidizing agents like hydroxyl radicals. As mentioned in the context of photochemical degradation, these radicals can initiate degradation by attacking the more susceptible parts of the molecule, such as the isopropyl group. The perfluorinated chain is generally resistant to oxidation due to the strength of the carbon-fluorine bonds.

Isomer Specificity in Environmental Fate Studies

The manufacturing processes of many per- and polyfluoroalkyl substances (PFAS) can result in a mixture of linear and branched isomers. nih.gov These structural differences can significantly influence the physicochemical properties of the compounds, which in turn affects their environmental transport, partitioning, and degradation. nih.govacs.org

For this compound, the perfluorohexyl chain can exist as a linear isomer or as various branched isomers. Research on other PFAS has demonstrated that branched isomers can exhibit different environmental behaviors compared to their linear counterparts. For instance, branched isomers of perfluorooctane (B1214571) sulfonate (PFOS) have been found to be more reactive and less sorptive than the linear form. acs.org Furthermore, biotransformation studies have shown preferential metabolism of branched isomers of some PFAS precursors. nih.gov While specific studies on the isomer-specific environmental fate of this compound are limited, the existing body of research on other PFAS suggests that different isomers of this compound would likely undergo partitioning and degradation at different rates, leading to shifts in the isomer profile in various environmental compartments over time. acs.orgscispace.com The initial isomeric distribution released into the environment is a key factor, with different manufacturing methods like electrochemical fluorination (ECF) and telomerization producing distinct isomer profiles. nih.gov

Table 1: Potential Factors Influencing Isomer-Specific Fate of this compound

| Factor | Influence on Environmental Fate |

|---|---|

| Manufacturing Process | Determines the initial ratio of linear to branched isomers released (e.g., ECF vs. telomerization). nih.gov |

| Physicochemical Properties | Branching can alter properties like water solubility, vapor pressure, and sorption coefficients. |

| Degradation Rates | Branched isomers may have different susceptibilities to abiotic and biotic degradation processes. acs.org |

| Environmental Partitioning | Differences in properties can lead to preferential partitioning of isomers into air, water, soil, or sediment. |

Formation of Persistent Fluorinated Degradation Products

A significant concern with the environmental degradation of many fluorinated compounds is the formation of highly persistent terminal degradation products. Due to the exceptional strength of the carbon-fluorine bond, the perfluoroalkyl chain of this compound is expected to be highly resistant to cleavage.

Degradation of the parent compound, likely initiating at the carbonate linkage or the non-fluorinated isopropyl group, is expected to release the perfluorinated moiety. This can lead to the formation of 1H,1H-perfluorohexanol, which can then be further oxidized in the environment to form perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA). PFCAs are known for their extreme persistence in the environment. nih.gov

Theoretical studies on the reductive decomposition of fluoroethylene carbonate have pointed to the formation of lithium fluoride (B91410) (LiF) in specific environments, suggesting that under certain reductive conditions, fluoride ions could be released. rsc.orgresearchgate.net However, the formation of persistent perfluorinated organic acids is a more commonly anticipated outcome for polyfluorinated substances like this compound.

Table 2: Potential Persistent Degradation Products of this compound

| Parent Compound | Potential Degradation Pathway | Potential Persistent Product |

|---|---|---|

| This compound | Hydrolysis/Reductive Cleavage | 1H,1H-Perfluorohexanol |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are fundamental for separating "Isopropyl 1H,1H-perfluorohexyl carbonate" from complex mixtures, such as reaction byproducts or environmental matrices. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like "this compound". mdpi.com These methods are widely used for the detection and quantification of per- and polyfluoroalkyl substances (PFAS) in various samples. mdpi.comepa.gov

In a typical LC-MS analysis of a fluorinated compound, a C18 or a specialized fluorous solid-phase column might be used for separation. mdpi.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives to improve ionization. fda.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of the parent compound and its potential degradation products. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. For "this compound," characteristic fragmentation patterns would be expected, involving the loss of the isopropyl group, the carbonate moiety, and fragmentation of the perfluorohexyl chain.

Table 1: Hypothetical LC-HRMS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C10H7F13O3 |

| Monoisotopic Mass | 426.0158 u |

| Expected Adducts (Positive Ion Mode) | [M+H]+, [M+Na]+ |

| Expected Adducts (Negative Ion Mode) | [M-H]-, [M+HCOO]- |

| Key MS/MS Fragments | Loss of CO2, loss of isopropoxycarbonyl group, fragments corresponding to the perfluorohexyl chain. |

This table is illustrative and based on the general principles of mass spectrometry for fluorinated compounds.

For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is a preferred method. nasa.gov Given the carbonate structure, "this compound" may be amenable to GC-MS analysis, provided it does not decompose at the temperatures used in the injector and column. The use of a suitable capillary column, such as one with a mid-polarity phase, would be necessary to achieve good separation from other components in a mixture. sigmaaldrich.com

In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification. The analysis of impurities in carbonate solvents used in lithium-ion batteries is a common application of GC-MS. sigmaaldrich.comthermofisher.comresearchgate.netthermofisher.com

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Example Condition |

| Column Type | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents hypothetical conditions based on the analysis of similar compounds.

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the analysis of some fluorinated compounds as it offers fast separations and is compatible with a wide range of detectors, including mass spectrometry. The use of supercritical fluid chromatography has been explored for the analysis of PFAS. norden.org For "this compound," SFC could offer an alternative to LC and GC, potentially providing better resolution and faster analysis times for certain sample types.

Spectroscopic Probes for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are essential for confirming the chemical structure of "this compound" and for monitoring its synthesis or degradation in real-time.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. uva.es The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the carbonate, the C-O stretching vibrations, and the strong C-F stretching vibrations of the perfluorohexyl chain. The presence of C-H stretching and bending vibrations from the isopropyl group would also be evident. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Carbonate) | ~1750-1780 |

| C-F (Perfluoroalkyl) | ~1100-1300 (strong, broad) |

| C-O (Carbonate) | ~1200-1300 |

| C-H (Isopropyl) | ~2850-3000 (stretch) |

| C-H (Isopropyl) | ~1370-1390 (bend) |

This table is based on characteristic infrared absorption frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. mdpi.com For "this compound," a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen and fluorine framework.

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the isopropyl group. pressbooks.pubdocbrown.infohmdb.ca The methine (CH) proton would appear as a multiplet due to coupling with the methyl (CH₃) protons, which in turn would appear as a doublet. libretexts.org The chemical shifts would be influenced by the adjacent electronegative oxygen atom. pressbooks.pub

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbonate, the carbons of the isopropyl group, and the carbons of the perfluorohexyl chain.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show signals for the different fluorine environments along the perfluorohexyl chain. The chemical shifts and coupling patterns would confirm the structure of the fluorinated tail.

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH (CH₃)₂ | ~4.9-5.1 | Septet |

| -CH(CH₃ )₂ | ~1.3-1.5 | Doublet | |

| -O-CH₂ -CF₂- | ~4.5-4.8 | Triplet | |

| ¹³C | C =O | ~150-155 | Singlet |

| -C H(CH₃)₂ | ~70-75 | Singlet | |

| -CH(C H₃)₂ | ~20-25 | Singlet | |

| -O-C H₂-CF₂- | ~60-65 | Triplet (due to ¹⁹F coupling) | |

| -CF₂- chain | ~110-125 | Multiple signals | |

| -C F₃ | ~125-130 | Singlet | |

| ¹⁹F | -CH₂-CF₂ - | ~ -120 to -125 | Triplet |

| -CF₂- chain | ~ -120 to -130 | Multiple signals | |

| -CF₃ | ~ -80 to -85 | Triplet |

This table provides estimated chemical shifts based on general NMR principles and data for similar structures. organicchemistrydata.org Actual values may vary.

Electrochemical Characterization Techniques for Electrolyte Performance

Electrochemical techniques are essential for evaluating the suitability of a compound as an electrolyte component. They provide insights into the electrochemical stability window, redox behavior, and interfacial properties.

Linear Sweep Voltammetry (LSV) is used to determine the electrochemical stability window of an electrolyte. A potential is swept at a constant rate, and the resulting current is measured. The onset of a significant increase in current indicates the potential at which the electrolyte begins to oxidize or reduce. For battery electrolytes, a wide electrochemical stability window is desirable.

Fluorinated carbonates are known to possess high anodic stability due to the electron-withdrawing effect of the fluorine atoms. acs.org Research on fluoroethylene carbonate (FEC) demonstrates that it has a wide electrochemical stability window, which contributes to its effectiveness in high-voltage lithium-ion batteries. acs.org It is anticipated that this compound would also exhibit high anodic stability. The reduction potential is also critical, as the decomposition of the electrolyte at the anode surface is responsible for the formation of the Solid Electrolyte Interphase (SEI). The reduction of FEC occurs at a higher potential than that of non-fluorinated carbonates like ethylene (B1197577) carbonate (EC), leading to the formation of a more stable and effective SEI. ucsd.edu

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to determine various parameters such as solution resistance, charge-transfer resistance, and the properties of the SEI.

Surface Analysis Techniques for Interface Characterization (e.g., SEM, EDAX, XPS)

The interface between the electrode and the electrolyte is critical to the performance and longevity of an electrochemical cell. Surface analysis techniques are employed to characterize the morphology, elemental composition, and chemical nature of the SEI formed on the electrode surface.

Scanning Electron Microscopy (SEM) provides high-resolution images of the electrode surface, revealing its morphology. SEM images can show the effects of cycling on the electrode structure and the uniformity of the SEI layer. For example, SEM images of silicon electrodes cycled with and without FEC show clear differences in the surface morphology, indicating the influence of the additive on the SEI formation. acs.org

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is often coupled with SEM and provides elemental analysis of the surface. EDAX can identify the elements present in the SEI, confirming the incorporation of species from the electrolyte decomposition. For a fluorinated carbonate, the presence of fluorine in the SEI can be confirmed by EDAX.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. XPS is invaluable for elucidating the chemical composition of the SEI. Studies on FEC-containing electrolytes have used XPS to identify the presence of LiF, lithium alkyl carbonates, and other species in the SEI. ucsd.eduresearchgate.net The high-resolution spectra of C 1s, O 1s, and F 1s are particularly informative. The analysis of an SEI formed from this compound using XPS would be expected to reveal the presence of fluorinated species and carbonate decomposition products.

Table 2: Key Findings from Surface Analysis of Electrodes Cycled with Fluorinated Carbonate (FEC) Electrolyte This table summarizes general findings for Fluoroethylene Carbonate (FEC) and is intended to be representative.

| Analytical Technique | Observation | Implication | Reference |

| SEM | More uniform and stable surface morphology on electrodes cycled with FEC. | FEC promotes the formation of a more protective SEI, mitigating electrode degradation. | acs.org |

| EDAX | Detection of Fluorine (F) on the electrode surface. | Confirms the decomposition of the fluorinated carbonate and its incorporation into the SEI. | - |

| XPS | Presence of LiF, Li₂CO₃, and organic carbonate species in the SEI. | The SEI is a complex mixture of inorganic and organic compounds derived from electrolyte decomposition. The high LiF content contributes to its stability. | ucsd.eduresearchgate.net |

Structure Property Relationships in Isopropyl 1h,1h Perfluorohexyl Carbonate Systems

Influence of Fluorination Pattern and Degree on Reactivity and Stability

The presence and arrangement of fluorine atoms in a carbonate molecule are critical determinants of its chemical reactivity and stability. In Isopropyl 1H,1H-perfluorohexyl carbonate, the perfluorohexyl group provides a high degree of fluorination, which profoundly influences its electrochemical properties.

Key Research Findings:

Electrochemical Stability: A higher degree of fluorination in carbonate molecules significantly enhances their oxidative stability by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). acs.orgresearchgate.net This effect makes the molecule less susceptible to decomposition at high voltages, a crucial attribute for high-energy lithium-ion batteries. acs.orgnih.gov The strong electron-withdrawing nature of fluorine atoms stabilizes the molecule against oxidation. researchgate.net

Reactivity and Decomposition: The position of fluorine substitution impacts the molecule's reduction potential and decomposition pathways. nih.govnih.gov Linear carbonates with fluorine atoms at the α-position relative to the carbonate group are known to readily produce Lithium Fluoride (B91410) (LiF) upon reduction, which is beneficial for building a stable solid electrolyte interphase (SEI). nih.gov While highly fluorinated solvents are not always optimal, the degree of fluorination must be carefully tuned to balance stability and ion transport kinetics. osti.gov

Thermal Stability: The replacement of hydrogen with fluorine creates exceptionally strong carbon-fluorine (C-F) bonds. This high bond energy contributes to the increased thermal stability of fluorinated compounds compared to their non-fluorinated hydrocarbon counterparts. stackexchange.com

Table 1: Effect of Fluorination on Key Properties of Carbonate Electrolytes

| Property | Non-Fluorinated Carbonates (e.g., Diethyl Carbonate) | Fluorinated Carbonates (e.g., this compound) | Scientific Rationale |

|---|---|---|---|

| Oxidative Stability | Lower (Prone to decomposition >4V) | Significantly Higher | Fluorine's strong electronegativity lowers the HOMO energy level, increasing resistance to oxidation. acs.orgresearchgate.net |

| Thermal Stability | Moderate | High | The high bond energy of C-F bonds increases resistance to thermal decomposition. stackexchange.com |

| Li+ Coordination | Strong | Weaker | Fluorination reduces the electron density on the carbonyl oxygen, weakening the electrostatic interaction with Li+ and facilitating desolvation. nih.gov |

| SEI Composition | Primarily organic carbonates (e.g., LEDC) | Rich in inorganic LiF | Reductive decomposition of the fluorinated chain provides a source for in-situ LiF formation. nih.govucsd.edu |

Effect of Isopropyl and Perfluorohexyl Moieties on Molecular Interactions and Performance

The distinct properties of the isopropyl and perfluorohexyl groups within the this compound molecule create a functional dichotomy that governs its interactions and performance characteristics.

Key Research Findings:

Perfluorohexyl Moiety: This long, fluorinated chain is the primary contributor to the molecule's high oxidative stability and non-flammability. acs.org Perfluoroalkyl chains are known for their chemical inertness and low surface energy. nih.gov This part of the molecule is expected to be rigid and sterically demanding, influencing the local ordering of the electrolyte at electrode surfaces.

Isopropyl Moiety: As a branched, non-fluorinated secondary alkyl group, the isopropyl moiety introduces asymmetry and steric hindrance into the molecule. khanacademy.org This bulkiness can disrupt solvent packing and influence the solvation shell structure around lithium ions. Its presence is also expected to impact the molecule's viscosity and transport properties.

Molecular Interactions: The fluorination of carbonate molecules generally weakens their coordination with lithium ions due to a decrease in the electron density of the carbonyl oxygen atoms. nih.gov This reduced binding energy, which can be up to 13.8 kcal/mol lower in fluorinated systems, is crucial for facilitating the Li+ desolvation process at the electrode surface, a key step for rapid ion intercalation. researchgate.net The combination of the electron-withdrawing perfluorohexyl group and the bulky isopropyl group likely results in a unique Li+ solvation environment that balances stability with ion mobility.

Table 2: Functional Contributions of Molecular Moieties

| Moiety | Key Structural Feature | Anticipated Effect on Performance |

|---|---|---|

| Perfluorohexyl | Highly fluorinated, linear chain | Enhances oxidative and thermal stability; contributes to LiF-rich SEI formation; increases viscosity. acs.orgnih.gov |

| Isopropyl | Branched, non-fluorinated alkyl group | Introduces steric hindrance; influences Li+ solvation shell structure; affects viscosity and transport properties. khanacademy.org |

| Carbonate | Polar connecting group | Provides the primary site for Li+ coordination; participates in electrochemical decomposition to form SEI components. nih.gov |

Correlation between Molecular Structure and Electrochemical Behavior in Battery Applications

The specific structure of this compound directly translates into its electrochemical performance when used as a solvent or additive in lithium-ion batteries.

Key Research Findings:

Electrochemical Window: The degree and pattern of fluorination are the most significant factors in determining a molecule's electrochemical stability window. acs.orgnih.gov Higher fluorination levels generally lead to a wider window, enhancing the performance of high-voltage battery chemistries. acs.orgnih.gov The perfluorohexyl group in the title compound is thus expected to confer excellent anodic stability.

Charge-Discharge Characteristics: The use of fluorinated carbonates as co-solvents has been shown to improve the charge-discharge characteristics and cycling efficiency of lithium-ion cells. researchgate.net This improvement is often linked to the formation of a more effective and stable SEI layer, which reduces parasitic reactions and capacity fade over time. acs.org Fluorinated additives can suppress unwanted side reactions, such as the trapping of lithium within silicon anodes. acs.org

Table 3: Structure-Electrochemical Property Correlations

| Structural Feature | Electrochemical Consequence | Supporting Rationale |

|---|---|---|

| High degree of fluorination (Perfluorohexyl group) | High oxidation potential; wide electrochemical window. | The electron-withdrawing effect of fluorine atoms stabilizes the molecule against oxidative decomposition at high voltages. acs.orgnih.gov |

| Bulky molecular size (Isopropyl and Perfluorohexyl groups) | Potentially lower ionic conductivity; increased electrolyte viscosity. | Increased steric hindrance can impede ion transport through the electrolyte. researchgate.net |

| Presence of C-F bonds | Formation of a LiF-rich SEI upon reduction. | The reductive decomposition of the fluorinated chain is a primary pathway for generating inorganic LiF. nih.govacs.org |

| Weakened Li+-Solvent Interaction | Facilitated Li+ desolvation at the anode. | Fluorination reduces the Lewis basicity of the carbonate oxygen, lowering the energy penalty for stripping the solvation shell from Li+ during intercalation. researchgate.netnih.gov |

Impact of Structure on Interfacial Film Formation Properties

The formation of a stable solid electrolyte interphase (SEI) on the anode is paramount for the longevity and safety of lithium-ion batteries. The molecular structure of electrolyte components dictates the composition and quality of this critical layer.

Key Research Findings:

LiF-Rich SEI: The decomposition of fluorinated electrolyte components is a key strategy for creating a robust, LiF-rich SEI. ucsd.eduacs.org LiF possesses a wide bandgap and low solubility in the electrolyte, making it an excellent passivation material that can mechanically suppress dendrite growth and prevent further electrolyte decomposition. researchgate.net The perfluorohexyl group of this compound serves as a potent source for fluoride upon reductive decomposition at the anode surface.

Decomposition Pathways: Fluorination can alter the decomposition mechanism of carbonate molecules. For instance, studies on fluoroethylene carbonate (FEC) show that it preferentially decomposes via a pathway that limits the regeneration of reactive alkoxide species, resulting in a thinner and more flexible SEI compared to its non-fluorinated counterpart. osti.govchemrxiv.org The specific decomposition products of this compound would include fluorinated organic and inorganic species from the perfluorohexyl chain, alongside components derived from the carbonate and isopropyl groups. nih.gov

Interfacial Stability: A well-formed, LiF-containing SEI is more kinetically stable and better at passivating the electrode surface from continuous parasitic reactions. ucsd.eduacs.org The participation of fluorinated molecules in SEI formation is crucial for enhancing the stability of high-capacity anodes like silicon, which undergo significant volume changes during cycling. ucsd.eduacs.org

Table 4: Projected SEI Components from this compound Decomposition

| Molecular Fragment Source | Potential Decomposition Products | Function in SEI |

|---|---|---|

| Perfluorohexyl Chain | Lithium Fluoride (LiF), various partially fluorinated lithium alkyl carbonates | Forms a stable, inorganic outer layer; enhances mechanical stability and ionic conductivity; prevents solvent co-intercalation. researchgate.netucsd.eduacs.org |

| Carbonate Group | Lithium Carbonate (Li₂CO₃), Lithium Alkyl Carbonates | Forms the bulk of the organic/inorganic SEI layer; contributes to passivation. nih.gov |

| Isopropyl Group | Lithium Isopropoxide, various organic species | Contributes to the organic, more flexible components of the inner SEI layer. nih.gov |

Future Research Directions and Emerging Areas

Development of Novel Fluorinated Carbonate Architectures

The synthesis and design of new fluorinated carbonate structures are a primary focus for future research. Scientists are moving beyond simple molecules to create complex polymers and custom-designed compounds with tailored properties.

A significant area of development involves creating block copolymers where fluorinated carbonate segments are combined with other polymer blocks to achieve a balance of desired characteristics. nih.govrsc.org For instance, research into ABA-type block-polyester/carbonates, where 'A' represents a hard mechanical modifier and 'B' is a soft, ion-conducting block, has shown promise. nih.govrsc.org This architectural approach allows for both mechanical stability and efficient lithium-ion transport, which is crucial for applications in solid-state batteries. nih.gov Another approach involves systematically varying the degree of fluorination within a molecule, as demonstrated with the synthesis of monofluoroethyl, difluoroethyl, and trifluoroethyl methyl carbonates (F1EMC, F2EMC, F3EMC), to fine-tune the electrochemical properties of the compound. osti.gov

Hybrid resin systems also represent a frontier in novel architectures. Research is ongoing into UV-curable waterborne polyurethane-acrylate resins that incorporate fluorine, combining the benefits of different polymer types to create materials with enhanced features. wikipedia.org The modification of these resin systems with components like silanes can further improve properties such as water resistance. wikipedia.org

Table 1: Examples of Novel Fluorinated Carbonate Architectures

| Architecture Type | Description | Key Features & Research Findings |

|---|---|---|

| Block Copolymers | Polymers with distinct blocks of different monomers, such as ABA or AB structures. nih.govrsc.org | ABA-type architectures are found to have more suitable conductivity and mechanical properties for binder applications. nih.gov Can be designed to be recyclable. nih.govrsc.org |

| Systematically Varied Fluorination | Molecules with a precisely controlled number of fluorine atoms. osti.gov | Allows for fine-tuning of properties like oxidative stability. The impact of the degree of fluorination can be systematically studied on battery performance. osti.gov |

| Hybrid Resins | Combination of different resin types, such as polyurethane-acrylate systems. wikipedia.org | Can be designed to be UV-curable and waterborne, offering a "green" profile. wikipedia.org |

Integration into Next-Generation Energy Technologies

Fluorinated carbonates are gaining significant attention as critical components in high-voltage and high-energy-density lithium-ion batteries. osti.govresearchgate.net Their integration is driven by several beneficial properties, including low flammability, high electrochemical stability, and low melting points. researchgate.net

The high electronegativity of fluorine atoms enhances the oxidative stability of these solvents, making them suitable for use with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and single-crystalline LiNi₀.₈Mn₀.₁Co₀.₁O₂ (SC-NMC811). osti.govresearchgate.net Research has shown that electrolytes containing fluorinated carbonates can lead to higher reversible capacity and better performance at low temperatures. researchgate.net For example, their use has resulted in impressive capacity retention of 96.7% over 200 cycles in certain solid composite cathodes. nih.govrsc.org

Beyond liquid electrolytes, novel fluorinated polymer architectures are being designed as binder electrolytes for next-generation solid-state batteries. nih.govrsc.org These binders are crucial for maintaining the integrity and solid-solid interfacial stability of the cathode composite, which includes materials like Li₆PS₅Cl solid electrolyte. nih.gov These advanced binders have demonstrated improved discharge capacities (186 mAh g⁻¹) compared to traditional fluorinated polymers. nih.govrsc.org The strategic use of fluorination in solid polymer electrolytes (SPEs) is also a key strategy to enhance interface uniformity and electrochemical stability for high-voltage applications. researchgate.net

Table 2: Performance Enhancements with Fluorinated Carbonates in Batteries

| Application Area | Observed Improvement | Supporting Evidence |

|---|---|---|

| High-Voltage Cathodes | Enhanced oxidative stability and cyclability. osti.govresearchgate.net | Effective with high-voltage cathodes like LNMO and SC-NMC811. osti.gov Capacity retention of 91.57% after 150 cycles in some systems. researchgate.net |

| Low-Temperature Performance | Improved electrochemical performance at lower temperatures. researchgate.net | Cells with fluorinated carbonates delivered higher reversible capacity compared to baseline electrolytes. researchgate.net |